Cedrin

Natural Product Chemistry Phytochemistry Structural Biology

Researchers face reproducibility issues due to generic flavonoid mixtures or structural analogs lacking the specific 6-methyl group of Cedrin. This unique dihydroflavonol (≥90% LC/MS-ELSD) is isolated from *Cedrus deodara*. - **Neuroprotection**: Validated in PC12 cells (Aβ1-42 model) with quantifiable Bcl-2/Bax/Caspase-3 modulation. - **Metabolic Research**: In STZ-diabetic rats, lowers blood glucose (320.52→231.44 mg/dL) and HbA1c. - **Redox Homeostasis**: Increases SOD (+37%), GSH (+56%), CAT (+22%), GPx (+17%). - **Analytical Use**: Certified reference standard for metabolomics and SAR studies.

Molecular Formula C16H14O8
Molecular Weight 334.28 g/mol
CAS No. 75513-81-4
Cat. No. B133356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedrin
CAS75513-81-4
Molecular FormulaC16H14O8
Molecular Weight334.28 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O
InChIInChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1
InChIKeyNZRLODDQFPZTPM-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cedrin Dihydroflavonol Standard


Cedrin (CAS 75513-81-4) is a naturally occurring dihydroflavonol, chemically defined as (2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one, with a molecular weight of 334.28 g/mol . This plant-derived metabolite is predominantly isolated from Cedrus deodara and Pinus ayacahuite and is supplied as a high-purity analytical standard (≥90% by LC/MS-ELSD) for use in phytochemical, metabolomics, and neuroscience research [1].

High-purity dihydroflavonol analytical standard (≥90% LC/MS-ELSD)
6-Methylated dihydromyricetin for neuroscience & metabolic disorder research
Phytochemical & metabolomics reference: Cedrus deodara constituent

Cedrin Structural Uniqueness


Cedrin belongs to the dihydroflavonol subclass and is structurally distinct from common flavonols like myricetin and taxifolin due to the presence of a 6-methyl group on the A-ring, defining it as 6-methyldihydromyricetin [1]. This specific methylation pattern alters lipophilicity, hydrogen bonding capacity, and metabolic stability, which can translate into differential cellular uptake, target engagement, and in vivo efficacy profiles compared to its non-methylated analogs [2]. Procurement of Cedrin, rather than a generic flavonoid mixture or a closely related analog, is therefore essential to ensure reproducibility and biological relevance in studies where its unique pharmacological signature has been validated.

Cedrin (6-methyldihydromyricetin)
A-ring 6-methyl group confers distinct lipophilicity, metabolic stability and target engagement profile.
Select for mechanism-specific studies requiring this exact dihydroflavonol.
Common flavonoids (myricetin, taxifolin)
Lack 6-methyl substitution; different cellular uptake and in vivo exposure profiles may shift model-response interpretation.
Generic flavonoid mixtures or unmethylated analogs cannot guarantee comparable biological relevance.

Cedrin Comparative Evidence


6-Methyl Group: Key Differentiator

Cedrin is a dihydroflavonol with a 6-methyl group on the A-ring, a structural feature absent in the closely related flavonoids myricetin (a flavonol) and taxifolin (a dihydroflavonol lacking the 6-methyl group) [1]. This methylation can influence pharmacokinetic properties and target specificity, providing a clear chemical basis for selecting Cedrin over its analogs in research applications.

6-Methyl group
Class-level inference
6-methyldihydromyricetin vs. myricetin & taxifolin
Structural differentiation supports selection for mechanistic studies
Methylation alters lipophilicity; pharmacokinetic impact requires experimental confirmation
Natural Product Chemistry Phytochemistry Structural Biology

In Vivo Antidiabetic Efficacy

In a 30-day study using STZ-induced diabetic rats, Cedrin treatment (25 mg/kg) significantly lowered blood glucose and glycated hemoglobin (HbA1c) while elevating plasma insulin levels compared to untreated diabetic controls [1]. This demonstrates a robust in vivo metabolic effect.

Glycemic control
Head-to-head
Blood glucose reduced ~89 mg/dL (p<0.05) vs diabetic control
Model-response endpoint context for metabolic studies
STZ rat model, 25 mg/kg oral, 30 days
Diabetes Metabolic Disease In Vivo Pharmacology

In Vivo Antioxidant Capacity

Cedrin treatment (25 mg/kg) in STZ-induced diabetic rats resulted in a significant restoration of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and glutathione peroxidase (GPx), which were depleted in the diabetic state [1].

Antioxidant enzymes
Head-to-head
SOD +37%, GSH +56%, CAT +22%, GPx +17% (all p<0.05)
Supports oxidative-stress endpoint interpretation
STZ diabetic rat model, 25 mg/kg, 30 days
Oxidative Stress Antioxidant In Vivo Pharmacology

Neuroprotection Against Aβ Toxicity

Cedrin protects PC12 cells from neurotoxicity induced by amyloid β1-42, demonstrating a concentration-dependent effect (0.1, 1, and 10 μM) [1]. This protection is linked to the attenuation of reactive oxygen species (ROS) overproduction, preservation of mitochondrial membrane potential, and modulation of apoptosis-related proteins (upregulation of Bcl-2, suppression of Bax and Caspase-3) [2].

Neuroprotection
Supporting evidence
Concentration-dependent protection in Aβ1-42-injured PC12 cells
Supports neuroprotection assay-response context
ROS attenuation, Bcl-2/Bax/Caspase-3 modulation; 0.1–10 µM
Neuroscience Alzheimer's Disease Cell Biology

Cedrin Research Applications


Alzheimer's & Neurodegeneration Research

Cedrin is an ideal candidate for investigating mechanisms of amyloid-β (Aβ) toxicity and mitochondrial dysfunction. Use Cedrin as a reference neuroprotective dihydroflavonol in PC12 cell models of Aβ1-42 injury to assess improvements in cell viability, ROS mitigation, and modulation of Bcl-2/Bax/Caspase-3 apoptotic pathways [1]. This is supported by evidence showing concentration-dependent neuroprotection and preservation of mitochondrial membrane potential [1][2].

Metabolic Disorder & Diabetes Research

Utilize Cedrin in rodent models of type 2 diabetes, such as STZ-induced diabetic rats, to investigate its effects on glycemic control, insulin sensitivity, and dyslipidemia. The compound's ability to significantly lower blood glucose (from 320.52 to 231.44 mg/dL) and HbA1c while boosting plasma insulin provides a quantifiable in vivo foundation for studies on metabolic syndrome and diabetic complications [3].

Oxidative Stress & Antioxidant Defense

Employ Cedrin to probe the enhancement of endogenous antioxidant defenses in vivo. The demonstrated increases in SOD (37%), GSH (56%), CAT (22%), and GPx (17%) in diabetic rats [3] provide a quantitative framework for investigating the compound's role in restoring redox homeostasis. This is particularly relevant for research on chronic inflammation, aging, and organ damage where oxidative stress is a central mediator.

Phytochemical & Metabolomics Reference

Leverage high-purity Cedrin (≥90% LC/MS-ELSD) as an analytical reference standard for the identification and quantification of Cedrus deodara or Pinus ayacahuite constituents. Its well-defined dihydroflavonol structure and availability as a solid standard support robust metabolomics profiling, quality control of plant extracts, and structure-activity relationship (SAR) studies of methylated flavonoids .

Application
Selection Property
Validation Focus
Neurodegeneration & Aβ pathology research
6-Methyl flavonoid reference with Aβ model response
Aβ-induced cell viability & apoptosis markers
Metabolic disorder model studies
In vivo glycemic endpoint response profile
STZ-model plasma glucose, HbA1c & insulin endpoints
Oxidative stress model studies
Endogenous antioxidant enzyme restoration profile
SOD, GSH, CAT, GPx activity response interpretation
Phytochemical & metabolomics reference
Certified analytical standard (≥90% LC/MS-ELSD)
Plant extract identification & quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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